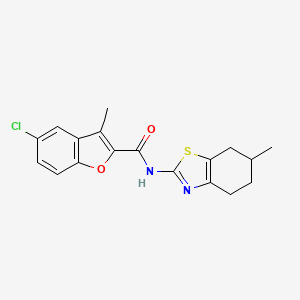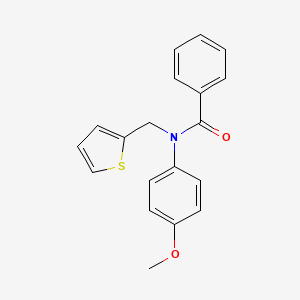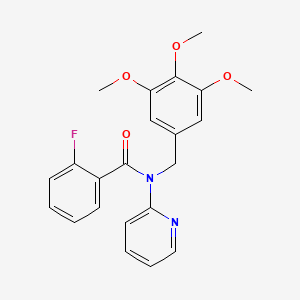![molecular formula C25H31N3O2 B11345810 1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone](/img/structure/B11345810.png)
1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{1-[4-(2,3-ジメチルフェノキシ)ブチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンは、ベンゾイミダゾールコアがピロリジン環とジメチルフェノキシ基に結合した複雑な有機化合物です。
準備方法
合成経路と反応条件
1-(2-{1-[4-(2,3-ジメチルフェノキシ)ブチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンの合成は、通常、複数のステップで構成されます。
ベンゾイミダゾールコアの形成: これは、o-フェニレンジアミンと適切なカルボン酸またはその誘導体を酸性条件下で縮合させることで達成できます。
ピロリジン環の結合: その後、ベンゾイミダゾールコアは、通常、求核置換反応を使用して、ピロリジン誘導体と反応させます。
ジメチルフェノキシ基の導入: 最後のステップでは、通常、ウィリアムソンエーテル合成法を使用して、エーテル化反応によってジメチルフェノキシ基を結合させます。
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従う可能性がありますが、高収率と高純度を確保するために、連続フローリアクターと最適化された反応条件を使用した、より大規模なスケールで行われます。
化学反応の分析
反応の種類
1-(2-{1-[4-(2,3-ジメチルフェノキシ)ブチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンは、次の反応など、さまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: ベンゾイミダゾール環またはピロリジン環で求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 活性炭上のパラジウムを触媒とする水素ガス。
置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカンまたはスルホン酸エステル。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により、追加の酸素官能基を持つベンゾイミダゾール誘導体が生成される可能性があり、還元により、完全に飽和したアナログが生成される可能性があります。
科学研究の用途
1-(2-{1-[4-(2,3-ジメチルフェノキシ)ブチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 独自の構造的特徴により、治療薬としての可能性について調査されています。
産業: 特定の電子特性または光学特性を持つ新しい材料の開発に利用されています。
科学的研究の応用
1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
1-(2-{1-[4-(2,3-ジメチルフェノキシ)ブチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。ベンゾイミダゾールコアは、さまざまな生物学的標的に相互作用することが知られており、酵素活性を阻害したり、受容体機能を調節したりする可能性があります。正確な経路と分子標的は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- 1-(2,4-ジヒドロキシフェニル)-2-(3,5-ジメチルフェノキシ)エタノン
- 1-(2,4-ジヒドロキシフェニル)-2-(2,5-ジメチルフェノキシ)エタノン
- 1-(2,4-ジヒドロキシフェニル)-2-(3,4-ジメチルフェノキシ)エタノン
独自性
1-(2-{1-[4-(2,3-ジメチルフェノキシ)ブチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンは、ベンゾイミダゾールコアとピロリジン環、ジメチルフェノキシ基の組み合わせにより、独自性を持ちます。この独自の構造により、他の類似化合物にはない特定の化学的および生物学的特性が与えられ、研究開発に貴重な分子となっています。
類似化合物との比較
Similar Compounds
1-(3,4-dimethoxyphenyl)ethan-1-one: Similar in structure but with methoxy groups instead of dimethylphenoxy groups.
1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole: Contains an imidazole ring instead of a benzodiazole ring.
Uniqueness
1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is unique due to its combination of benzodiazole, pyrrolidine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C25H31N3O2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
1-[2-[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C25H31N3O2/c1-18-10-8-14-24(19(18)2)30-17-7-6-15-28-22-12-5-4-11-21(22)26-25(28)23-13-9-16-27(23)20(3)29/h4-5,8,10-12,14,23H,6-7,9,13,15-17H2,1-3H3 |
InChIキー |
MEELYMCDBOKAOW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide](/img/structure/B11345733.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide](/img/structure/B11345744.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11345745.png)

![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11345754.png)
![Dimethyl 5-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11345756.png)
![5-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11345768.png)

![5-(3-fluoro-4-methylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11345778.png)


![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11345795.png)
![N-(4-chlorobenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345796.png)

